Clazolam is classified as a 1,2-benzodiazepine derivative. It is synthesized from various precursors that contain the benzodiazepine core structure. The compound has been explored in scientific research for its potential therapeutic applications, especially in treating anxiety disorders and insomnia.
The synthesis of Clazolam can be achieved through several methods, primarily involving the condensation of o-phenylenediamines with ketones or other suitable electrophiles. One effective method involves the use of catalytic systems such as H-MCM-22, which facilitates the reaction under mild conditions.
For instance, a typical synthesis protocol may include:
This method capitalizes on the acidity of the catalyst to promote the formation of the benzodiazepine structure efficiently.
Clazolam features a fused benzodiazepine ring system, which consists of a seven-membered diazepine ring fused to a phenyl group. The molecular formula for Clazolam is C16H14ClN3O, and its molecular weight is approximately 299.75 g/mol. The compound's structure can be represented as follows:
The structural data indicates that Clazolam exhibits properties typical of benzodiazepines, allowing it to modulate neurotransmitter activity effectively.
Clazolam undergoes various chemical reactions typical of benzodiazepines, including:
The technical details involve controlling reaction conditions such as temperature and pressure to optimize yield and purity during synthesis . For example, elevated temperatures (up to 130 °C) and pressures (250 psi) have been employed in some protocols to facilitate cyclization reactions.
Clazolam exerts its effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors in the brain. The mechanism involves:
Research indicates that Clazolam's mechanism is similar to other benzodiazepines, contributing to its anxiolytic and sedative properties .
Clazolam exhibits several notable physical and chemical properties:
These properties are essential for formulating Clazolam into pharmaceutical preparations .
Clazolam has been investigated for various scientific applications:
Ongoing research continues to explore its efficacy and safety profile within these contexts, contributing valuable insights into the therapeutic potentials of benzodiazepines .
Clazolam was synthesized during the 1960s amid intensive pharmaceutical exploration of benzodiazepine derivatives. This period immediately followed the revolutionary 1955 discovery of chlordiazepoxide by Leo Sternbach at Hoffmann-La Roche – the first commercially developed benzodiazepine that reached market as Librium in 1960 [8] [10]. The remarkable commercial and therapeutic success of early benzodiazepines stimulated global pharmaceutical interest in structural modifications to enhance potency, duration of action, and receptor specificity. Within this competitive landscape, Clazolam emerged as an experimental compound bearing the research code SAH-1123 [3].
Unlike first-generation benzodiazepines that underwent systematic clinical development, Clazolam's progression halted at the experimental stage despite documented anxiolytic and putative antidepressant properties in preclinical assessments [3]. This discontinuation likely reflected complex factors including the emergence of other clinically successful benzodiazepines (e.g., diazepam in 1963) and evolving regulatory perspectives on psychoactive medications rather than intrinsic pharmacological failure. Its development trajectory exemplifies the "golden age" of benzodiazepine research when numerous structurally novel derivatives were synthesized and screened, though only a fraction achieved therapeutic application [8] [10].
Table 1: Benzodiazepine Development Timeline Relevant to Clazolam's Emergence
Year | Development Milestone | Significance for Clazolam Context |
---|---|---|
1955 | Synthesis of chlordiazepoxide (Librium) by Leo Sternbach | Establishes benzodiazepine chemical class foundation |
1960 | Market introduction of Librium | Commercial validation stimulates derivative research |
1963 | Market introduction of diazepam (Valium) | Sets benchmark for clinical benzodiazepine efficacy |
1960s | Synthesis of Clazolam (SAH-1123) | Represents structural diversification efforts beyond core benzodiazepine scaffold |
1975 | Introduction of clonazepam | Illustrates continued therapeutic benzodiazepine development contemporaneous with Clazolam's experimental status |
Clazolam belongs to the 1,4-benzodiazepine chemical class, characterized by a fusion of benzene and diazepine rings with nitrogen atoms at positions 1 and 4. Conventional 1,4-benzodiazepines like diazepam feature a phenyl ring attached at the 5-position of the diazepine moiety, creating a planar molecular configuration that facilitates binding at γ-aminobutyric acid type A (GABAA) receptors [10]. Clazolam fundamentally deviates from this architecture through its incorporation of a tetrahydroisoquinoline system, creating a complex tricyclic scaffold designated as isoquino[2,1-d][1,4]benzodiazepin-6(7H)-one [3].
This structural modification yields significant chemical and pharmacological consequences:
Pharmacodynamically, benzodiazepines exert effects through positive allosteric modulation of GABAA receptors – pentameric ligand-gated chloride channels containing specific α-subunit isoforms (α1, α2, α3, α5) that determine functional outcomes (sedation, anxiolysis, anticonvulsant effects) [10]. While Clazolam's precise binding affinities remain unquantified in available literature, its structural divergence suggests potential variations in α-subunit selectivity compared to classical benzodiazepines. Specifically, the extended aromatic surface provided by the isoquinoline moiety may engage novel receptor contact points absent in conventional benzodiazepine pharmacophores [3] [10].
Table 2: Structural Comparison of Clazolam with Representative Benzodiazepines
Compound | Core Structure | R5 Substituent | R7 Substituent | Fusion Characteristics |
---|---|---|---|---|
Clazolam | 1,4-Benzodiazepine | - | - | Tetrahydroisoquinoline fusion at C1-N4/C2 positions |
Diazepam | 1,4-Benzodiazepine | Phenyl | Chlorine | None (monocyclic) |
Clonazepam | 1,4-Benzodiazepine | 2-Chlorophenyl | Nitro | None (monocyclic) |
Midazolam | 1,4-Benzodiazepine | 2-Fluorophenyl | - | Imidazole fusion at N1-C2 positions |
Clazolam is systematically identified through multiple nomenclatural systems reflecting its chemical structure and research lineage:
The multiplicity of names reflects both its complex molecular architecture and its status as a research compound that never transitioned to standardized international nonproprietary naming. Its chemical registry (CAS) number 4084-16-6 provides a unique identifier across chemical databases and literature [3]. The name "Clazolam" itself follows benzodiazepine naming conventions where the "-azolam" suffix typically indicates triazole or imidazole fusion, though Clazolam contains neither heterocycle – highlighting potential nomenclature inconsistencies in experimental benzodiazepine derivatives [3] [10].
Table 3: Comprehensive Nomenclature for Clazolam
Nomenclature System | Designation | Significance |
---|---|---|
Chemical | 2-Chloro-5-methyl-5,9,10,14b-tetrahydroisoquino[2,1-d][1,4]benzodiazepin-6(7H)-one | Describes complete fused ring system, substituents, and saturation |
Research Code | SAH-1123 | Primary identifier in experimental pharmacology literature |
Alternative Name | Isoquinazepon | Emphasizes isoquinoline-benzodiazepine fusion |
Registry Number | CAS 4084-16-6 | Unique chemical database identifier |
Molecular Formula | C18H17ClN2O | Elemental composition (MW 312.80 g/mol) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: